molecular formula C19H15FN2O3S B6550745 N-(4-acetylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1040657-65-5

N-(4-acetylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B6550745
CAS No.: 1040657-65-5
M. Wt: 370.4 g/mol
InChI Key: ORTZLPDQLZRXLE-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural components, including an acetylphenyl group, a fluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

    Attachment of the Acetylphenyl Group: The acetylphenyl group is attached through an acylation reaction, often using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetylphenyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-acetylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with specific biological targets, leading to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can include inhibition of enzyme activity, interaction with DNA or RNA, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-N’-(4-fluorophenyl)urea: Shares the acetylphenyl and fluorophenyl groups but differs in the presence of a urea linkage instead of an oxazole ring.

    4-acetylphenyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide: Similar structure but lacks the N-substitution.

    N-(4-acetylphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide: Similar structure with a chlorine atom instead of a fluorine atom.

Uniqueness

N-(4-acetylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is unique due to its combination of an acetylphenyl group, a fluorophenyl group, and an oxazole ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c1-12(23)13-4-8-16(9-5-13)22-18(24)11-26-19-21-10-17(25-19)14-2-6-15(20)7-3-14/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTZLPDQLZRXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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